Methyl 3-amino-2,6-difluorobenzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-amino-2,6-difluorobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c1-13-8(12)6-4(9)2-3-5(11)7(6)10;/h2-3H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQXWBSPOVGBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720988 | |
| Record name | Methyl 3-amino-2,6-difluorobenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392273-41-4 | |
| Record name | Methyl 3-amino-2,6-difluorobenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The preparation of methyl 3-amino-2,6-difluorobenzoate hydrochloride generally follows a multi-step synthetic process involving:
- Functionalization of a fluorinated aromatic ring.
- Introduction of the amino group at the meta position.
- Esterification to form the methyl benzoate.
- Conversion to the hydrochloride salt to improve stability and solubility.
Detailed Preparation Methodology
Starting Material and Key Reagents
- Methyl 3-amino-2-fluorobenzoate is commonly used as a precursor.
- 2,6-Difluorobenzenesulfonyl chloride serves as a sulfonylating agent.
- Pyridine acts as a base and catalyst.
- Dichloromethane (DCM) is used as the solvent.
- Ethyl acetate and cyclohexane are used for extraction and crystallization.
Reaction Conditions and Procedure
A representative preparation involves the following steps:
| Step | Description | Details |
|---|---|---|
| 1 | Charging of reactants | Methyl 3-amino-2-fluorobenzoate (50 g, 1 eq) is charged into a reactor with dichloromethane (250 mL, 5 vol). |
| 2 | Cooling and base addition | The mixture is stirred and cooled to approximately 15°C, then pyridine (26.2 mL, 1.1 eq) is added. |
| 3 | Addition of sulfonyl chloride | 2,6-Difluorobenzenesulfonyl chloride (39.7 mL, 1.0 eq) is added dropwise via an addition funnel, maintaining temperature below 25°C. |
| 4 | Reaction completion | After addition, the mixture is warmed to 20-25°C and held overnight for completion. |
| 5 | Work-up and solvent removal | Ethyl acetate (150 mL) is added, and dichloromethane is removed by distillation. The reaction mixture is diluted and concentrated several times with ethyl acetate and water at 50-55°C to dissolve solids and separate layers. |
| 6 | Crystallization | Cyclohexane (9 vol) is added, the mixture is refluxed for 30 minutes, then cooled to 0°C to precipitate the product. |
| 7 | Isolation | The solid product is filtered, rinsed with cyclohexane, and air-dried overnight. |
This procedure yields methyl 3-[(2,6-difluorophenyl)sulfonyl]amino-2-fluorobenzoate with a high yield of approximately 91%.
Analytical Data and Yields
| Parameter | Value |
|---|---|
| Yield | 91% |
| Reaction Temperature | 15–25°C during addition, 20–25°C overnight |
| Solvents | Dichloromethane, ethyl acetate, cyclohexane |
| Purification | Crystallization from cyclohexane |
| Physical State | Solid, air-dried |
Additional Preparation Notes
- The use of pyridine as a base is critical to neutralize hydrochloric acid generated during sulfonyl chloride addition, ensuring reaction efficiency.
- Temperature control (<25°C) during the addition of sulfonyl chloride prevents side reactions and decomposition.
- Multiple dilution and concentration steps with ethyl acetate and water facilitate removal of impurities and improve product purity.
- Final crystallization in cyclohexane enhances product isolation and drying.
Stock Solution Preparation (For Research Use)
For experimental applications, this compound stock solutions can be prepared at various molarities by dissolving precise amounts in suitable solvents using physical methods such as vortexing, ultrasound, or hot water bath to ensure complete dissolution.
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 5.3447 | 1.0689 | 0.5345 |
| 5 mg | 26.7237 | 5.3447 | 2.6724 |
| 10 mg | 53.4474 | 10.6895 | 5.3447 |
Summary of Research Findings
- The preparation method involving sulfonylation with 2,6-difluorobenzenesulfonyl chloride in the presence of pyridine and dichloromethane is well-established and reproducible, yielding high purity product with excellent yields (~91%).
- Temperature and solvent control are essential parameters for optimal reaction performance.
- The compound exhibits good solubility profiles and can be efficiently converted to hydrochloride salt for enhanced stability and bioavailability.
- The synthetic accessibility score is low (1.38), indicating the compound is relatively straightforward to synthesize using available reagents and standard laboratory equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,6-difluorobenzoate hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Palladium on activated carbon (Pd/C), hydrogen gas (H2), ethanol (EtOH).
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Methyl 3-amino-2,6-difluorobenzoate.
Substitution: Derivatives with substituted amino groups.
Oxidation: Oxidized benzoic acid derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl 3-amino-2,6-difluorobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for the synthesis of more complex molecules due to its reactive functional groups.
Biology
- Biological Activity Investigation : Initial studies suggest potential interactions with various biomolecules, indicating possible pharmacological properties.
Medicine
- Therapeutic Potential : The compound is being explored for its potential use in drug development due to its biological activity.
Industry
- Specialty Chemicals Production : Utilized in the manufacturing of specialty chemicals and materials.
Antimicrobial Activity
Initial studies indicate that this compound exhibits antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated significant anticancer properties:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study published in a peer-reviewed journal explored the antimicrobial effects of this compound against common pathogens. The results highlighted its effectiveness at low concentrations, suggesting further exploration for therapeutic use in infectious diseases. -
Cancer Cell Line Research :
Research conducted on various cancer cell lines indicated that this compound could significantly inhibit cell growth and induce apoptosis. The findings support its potential development as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,6-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs differ in substituent type, position, and ester group modifications. Key examples include:
- Methyl 4-Bromo-2,6-Difluorobenzoate (CAS: 773134-11-5): Replaces the 3-amino group with a bromine atom at the 4-position. This substitution enhances electrophilic aromatic substitution reactivity but reduces solubility due to the absence of a polar amino group .
- Ethyl 6-Amino-2,3-Difluorobenzoate Hydrochloride: Features an ethyl ester and shifts the amino group to the 6-position.
- Methyl 3-Amino-2,6-Dichloroisonicotinate: Substitutes fluorine with chlorine and uses a pyridine (isonicotinate) ring instead of benzene. Chlorine’s larger atomic size and lower electronegativity impact steric hindrance and electronic effects .
Physicochemical Properties
Key Observations :
- Solubility: The amino group in Methyl 3-amino-2,6-difluorobenzoate hydrochloride enhances water solubility under acidic conditions (via protonation), whereas bromine or chlorine analogs are more lipophilic .
- Stability : Fluorine atoms improve metabolic stability by resisting oxidative degradation, a feature shared across fluorinated analogs .
Research Findings
- Synthetic Routes: this compound is synthesized via reduction of 2,6-difluorobenzoyl chloride intermediates, followed by esterification and hydrochloride salt formation. Similar methods are employed for ethyl and tert-butyl analogs, with column chromatography used for purification .
- Structural Analysis : X-ray crystallography and NMR spectroscopy are standard techniques for confirming substitution patterns and conformational stability in fluorinated benzoates, as demonstrated in related compounds .
Biological Activity
Methyl 3-amino-2,6-difluorobenzoate hydrochloride is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with both amino and difluoro groups. These substituents significantly influence the compound's chemical reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C9H8ClF2N O2 |
| Molecular Weight | 221.62 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not well-documented; varies with purity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group may facilitate hydrogen bonding with enzymes or receptors, while the difluoro substituents can enhance lipophilicity and binding affinity.
- Antimicrobial Activity : Initial studies indicate that this compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes, contributing to its antimicrobial properties.
- Anticancer Properties : Research suggests that this compound could induce apoptosis (programmed cell death) in cancer cells or inhibit their proliferation through various pathways.
Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound possesses potential as an antimicrobial agent.
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound could significantly reduce cell viability:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.
Therapeutic Potential
Given its promising biological activities, this compound is being explored for therapeutic applications. Its role as a potential drug candidate for treating infections and cancer is under investigation. Further studies are required to elucidate its pharmacokinetics and safety profile.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Methyl 3-amino-2,6-difluorobenzoate hydrochloride, and what critical reaction conditions must be controlled?
- Methodological Answer : A common synthetic strategy involves sequential fluorination and esterification. For example, nucleophilic aromatic substitution on a pre-functionalized benzoate scaffold can introduce fluorine atoms, followed by esterification with methanol under acidic conditions. Critical parameters include temperature control (e.g., maintaining -35°C for selective substitutions, as seen in analogous triazine-based syntheses ), stoichiometric precision of fluorinating agents, and use of bases like DIPEA to mitigate side reactions . Post-synthesis, hydrochloride salt formation is achieved via HCl-dioxane treatment, as described for structurally related compounds .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- ¹H NMR : Resolves aromatic proton environments and confirms substitution patterns (e.g., δ ~9.00 ppm for amine protons in DMSO-d₆, as observed in similar hydrochlorides ).
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm, optimized for polar aromatic compounds.
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks ([M+H⁺] at m/z 187.1 for the free base).
- Melting Point Analysis : Dec. >180°C (aligned with fluorinated benzoate derivatives ).
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : This compound serves as a versatile intermediate in drug discovery, particularly for kinase inhibitors and fluorinated analogs of bioactive molecules. For example, structurally similar amino-benzoates are precursors to anticoagulants and anti-inflammatory agents . The difluoro motif enhances metabolic stability and bioavailability, critical for in vivo efficacy studies .
Advanced Research Questions
Q. How does the ortho- and para-difluoro substitution pattern affect the reactivity of the amino group in this compound during derivatization reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amino group, necessitating activation via Boc-protection or acylation for further coupling (e.g., EDC/NHS-mediated amidation ). Steric hindrance from ortho-fluorine may limit access to bulky electrophiles, requiring optimized solvents (e.g., DMF or THF) and elevated temperatures (40–60°C) . Comparative studies with mono-fluoro analogs can isolate electronic vs. steric effects .
Q. What challenges arise in the chromatographic purification of this compound, and how can they be mitigated?
- Methodological Answer : Challenges include poor retention on silica due to high polarity and hydrochloride salt formation. Solutions:
- Gradient Elution : Use CH₂Cl₂/EtOAc (1–20% EtOAc) to improve resolution .
- Ion-Pair Chromatography : Add 0.1% TFA to mobile phases for better peak symmetry.
- Preparative HPLC : Employ C18 columns with acidic buffers (0.1% formic acid) for large-scale purification.
Q. How can contradictory solubility data for this compound in different solvents be resolved methodologically?
- Methodological Answer : Discrepancies often arise from protonation states (free base vs. hydrochloride). Conduct pH-solubility profiling in buffered solutions (pH 1–12) using UV-Vis spectroscopy. For example, solubility in DMSO (>100 mg/mL) vs. aqueous buffers (<1 mg/mL) reflects ionizability . Validate with saturation shake-flask assays and correlate with Hansen solubility parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
